Bicyclo[3.3.1]nonan-3-amine hydrochloride
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Overview
Description
Bicyclo[3.3.1]nonan-3-amine hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is a bicyclic amine that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The bicyclo[3.3.1]nonane framework is a common motif in many biologically active natural products, making it a valuable target for synthetic chemists.
Mechanism of Action
Target of Action
Many derivatives of bicyclo[331]nonane have been found to be attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Biochemical Pathways
It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products .
Result of Action
Many derivatives of bicyclo[331]nonane have been found to be potent anticancer entities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonan-3-amine hydrochloride can be achieved through several synthetic routes. One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. This method is used to synthesize the bicyclo[3.3.1]nonan-9-one cores, which can then be further functionalized to obtain the desired amine hydrochloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.3.1]nonane derivatives, which can be further utilized in different applications .
Scientific Research Applications
Bicyclo[3.3.1]nonan-3-amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bicyclo[3.3.1]nonan-3-amine hydrochloride can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonan-9-one: This compound shares the same bicyclic framework but differs in functional groups, leading to different chemical properties and applications.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound contains additional nitrogen atoms, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific amine functionality, which allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-5-7-2-1-3-8(4-7)6-9;/h7-9H,1-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRTIOQDFPMSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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